rac-(1R,2R,4S)-4-amino-2-fluorocyclopentan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R,4S)-4-amino-2-fluorocyclopentan-1-ol hydrochloride is a chemical compound with a unique structure that includes an amino group, a fluorine atom, and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,4S)-4-amino-2-fluorocyclopentan-1-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the fluorine atom and the amino group onto the cyclopentane ring. Common synthetic routes may involve:
Fluorination: Introduction of the fluorine atom using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: Introduction of the amino group through reductive amination or nucleophilic substitution reactions.
Cyclization: Formation of the cyclopentane ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,4S)-4-amino-2-fluorocyclopentan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution of the fluorine atom can produce various substituted cyclopentane derivatives.
Scientific Research Applications
rac-(1R,2R,4S)-4-amino-2-fluorocyclopentan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2R,4S)-4-amino-2-fluorocyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The cyclopentane ring provides a rigid framework that can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
- rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
Uniqueness
rac-(1R,2R,4S)-4-amino-2-fluorocyclopentan-1-ol hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C5H11ClFNO |
---|---|
Molecular Weight |
155.60 g/mol |
IUPAC Name |
(1S,2S,4R)-4-amino-2-fluorocyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-1-3(7)2-5(4)8;/h3-5,8H,1-2,7H2;1H/t3-,4-,5-;/m0./s1 |
InChI Key |
LWCWLXPINYNJDX-SHLRHQAISA-N |
Isomeric SMILES |
C1[C@H](C[C@@H]([C@H]1O)F)N.Cl |
Canonical SMILES |
C1C(CC(C1O)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.